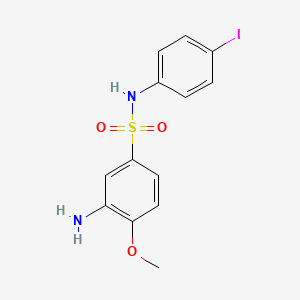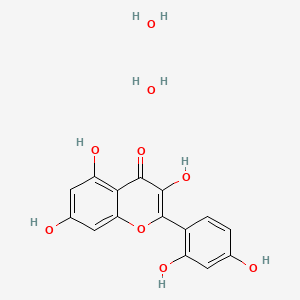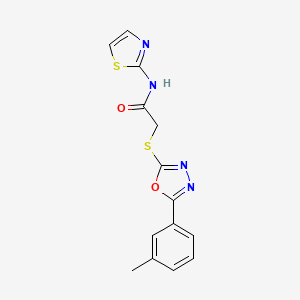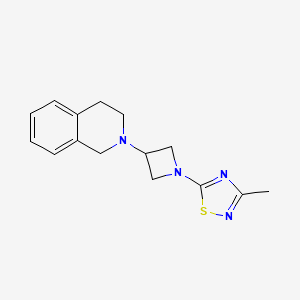
5-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-methyl-1,2,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-methyl-1,2,4-thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of 5-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-methyl-1,2,4-thiadiazole is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. This compound has been shown to have a high affinity for certain receptors, including the dopamine and serotonin receptors.
Biochemical and Physiological Effects:
5-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-methyl-1,2,4-thiadiazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. This compound has also been shown to have antioxidant properties, which can help protect the body against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-methyl-1,2,4-thiadiazole in lab experiments include its high potency and selectivity. This compound has also been shown to have low toxicity, making it a suitable candidate for further research. However, the limitations of using this compound in lab experiments include its high cost and the need for specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on 5-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-methyl-1,2,4-thiadiazole. One of the areas of interest is the development of new derivatives of this compound with improved pharmacological properties. Another area of research is the investigation of the potential use of this compound in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 5-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-methyl-1,2,4-thiadiazole can be achieved using various methods. One of the commonly used methods is the reaction of 3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-amine with 5-bromo-3-methyl-1,2,4-thiadiazole in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is obtained in good yields.
Aplicaciones Científicas De Investigación
5-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-methyl-1,2,4-thiadiazole has shown potential applications in scientific research. It has been extensively studied for its pharmacological properties, including its antimicrobial, anticancer, and antitumor activities. This compound has also shown promising results in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy.
Propiedades
IUPAC Name |
5-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-3-methyl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4S/c1-11-16-15(20-17-11)19-9-14(10-19)18-7-6-12-4-2-3-5-13(12)8-18/h2-5,14H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKHGWPQBVRQGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CC(C2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

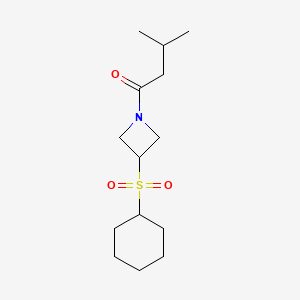
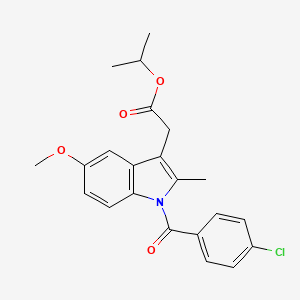
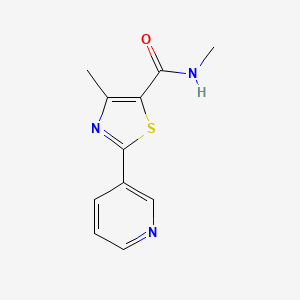
![3-[1-benzoyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2884126.png)
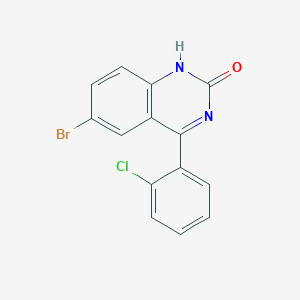
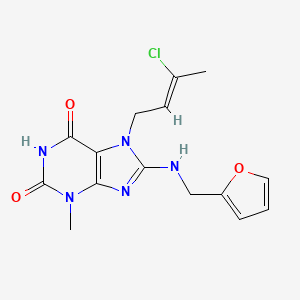
![(E)-4-(Dimethylamino)-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]but-2-enamide](/img/structure/B2884129.png)
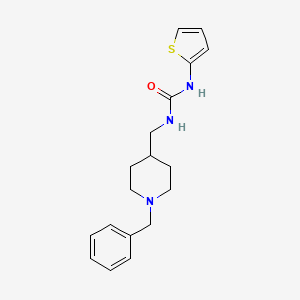
![(3-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride](/img/structure/B2884131.png)

